80-Fold Superiority Over Gallium Acetylacetonate in Overcoming Chemoresistance in AXL-Driven Lung Adenocarcinoma
Compound 5476423 demonstrated an 80-fold increase in antiproliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, the co-identified lead Compound 7919469 achieved only a 13-fold potency increase over GaAcAc, making Compound 5476423 approximately 6.2-fold more effective at overcoming acquired gallium resistance than its closest hit-series comparator [1]. Furthermore, co-treatment with Compound 5476423 enhanced GaAcAc efficacy against R-cells by 2-fold, versus only 1.2-fold enhancement with Compound 7919469, indicating stronger chemosensitization capacity [1].
| Evidence Dimension | Fold increase in antiproliferative potency over GaAcAc in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold GaAcAc efficacy enhancement upon co-treatment |
| Comparator Or Baseline | Compound 7919469 (naphthalene-tetrazole chemotype): 13-fold increased potency vs. GaAcAc; 1.2-fold GaAcAc efficacy enhancement upon co-treatment. Baseline: GaAcAc alone. |
| Quantified Difference | 6.2-fold greater fold-potency improvement; 1.7-fold greater chemosensitization enhancement |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cell line; antiproliferative SRB assay; combination studies with GaAcAc |
Why This Matters
This is the only available quantitative evidence directly comparing this compound against a structurally distinct alternative within the same discovery program, establishing that the pyrazole-isoquinoline scaffold is unequivocally superior to the naphthalene-tetrazole scaffold for overcoming AXL-mediated gallium resistance.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi: 10.1016/j.bmcl.2014.07.072. View Source
